molecular formula C6H8ClO4- B14458478 5-(Chloromethoxy)-5-oxopentanoate CAS No. 75021-50-0

5-(Chloromethoxy)-5-oxopentanoate

Cat. No.: B14458478
CAS No.: 75021-50-0
M. Wt: 179.58 g/mol
InChI Key: NRERHBXWNQMMSZ-UHFFFAOYSA-M
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Description

5-(Chloromethoxy)-5-oxopentanoate is an organic compound with a unique structure that includes a chloromethoxy group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethoxy)-5-oxopentanoate typically involves the chloromethylation of a suitable precursor. One common method is the reaction of a pentanoic acid derivative with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as tin(IV) chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the chloromethoxy group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethoxy)-5-oxopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of functionalized derivatives .

Scientific Research Applications

5-(Chloromethoxy)-5-oxopentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Chloromethoxy)-5-oxopentanoate involves its reactivity with various biological molecules. The chloromethoxy group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The ketone group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both a chloromethoxy group and a ketone group allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

75021-50-0

Molecular Formula

C6H8ClO4-

Molecular Weight

179.58 g/mol

IUPAC Name

5-(chloromethoxy)-5-oxopentanoate

InChI

InChI=1S/C6H9ClO4/c7-4-11-6(10)3-1-2-5(8)9/h1-4H2,(H,8,9)/p-1

InChI Key

NRERHBXWNQMMSZ-UHFFFAOYSA-M

Canonical SMILES

C(CC(=O)[O-])CC(=O)OCCl

Origin of Product

United States

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